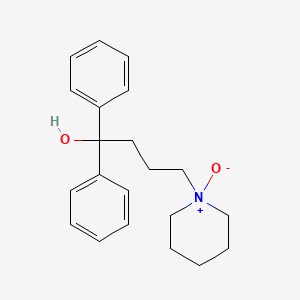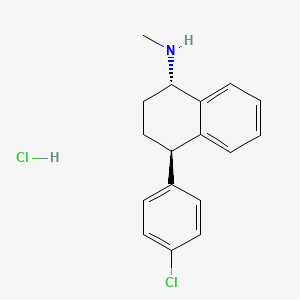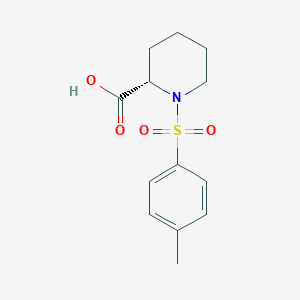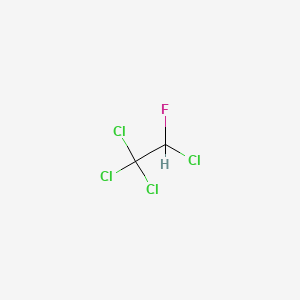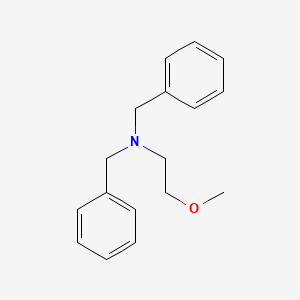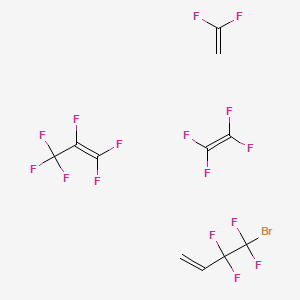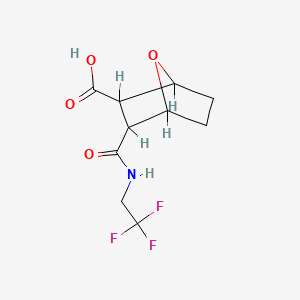
3,6-Epoxyphthalamic acid, hexahydro-N-(2,2,2-trifluoroethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Epoxyphthalamic acid, hexahydro-N-(2,2,2-trifluoroethyl)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structural features, including an epoxy group and a trifluoroethyl substituent, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Epoxyphthalamic acid, hexahydro-N-(2,2,2-trifluoroethyl)- typically involves multiple steps, starting from readily available precursors. One common method includes the reaction of phthalic anhydride with a suitable amine, followed by the introduction of the epoxy group through an epoxidation reaction. The trifluoroethyl group is then introduced via nucleophilic substitution reactions using trifluoroethylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3,6-Epoxyphthalamic acid, hexahydro-N-(2,2,2-trifluoroethyl)- undergoes various chemical reactions, including:
Oxidation: The epoxy group can be oxidized to form diols or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for epoxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
Scientific Research Applications
3,6-Epoxyphthalamic acid, hexahydro-N-(2,2,2-trifluoroethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,6-Epoxyphthalamic acid, hexahydro-N-(2,2,2-trifluoroethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The epoxy group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The trifluoroethyl group enhances the compound’s stability and bioavailability, contributing to its overall effectiveness.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other epoxyphthalamic acids and trifluoroethyl-substituted amides, such as:
- 3,6-Epoxyphthalamic acid, hexahydro-N-(2,3-xylyl)-
- 3,6-Epoxyphthalamic acid, hexahydro-N-(4-methylphenyl)-
- 3,6-Epoxyphthalamic acid, hexahydro-N-(2-phenethyl)-
Uniqueness
What sets 3,6-Epoxyphthalamic acid, hexahydro-N-(2,2,2-trifluoroethyl)- apart is its combination of an epoxy group and a trifluoroethyl substituent, which imparts unique chemical reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile chemical properties.
Properties
CAS No. |
73806-06-1 |
|---|---|
Molecular Formula |
C10H12F3NO4 |
Molecular Weight |
267.20 g/mol |
IUPAC Name |
3-(2,2,2-trifluoroethylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C10H12F3NO4/c11-10(12,13)3-14-8(15)6-4-1-2-5(18-4)7(6)9(16)17/h4-7H,1-3H2,(H,14,15)(H,16,17) |
InChI Key |
HVHSGVZIONVJBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C(C1O2)C(=O)NCC(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



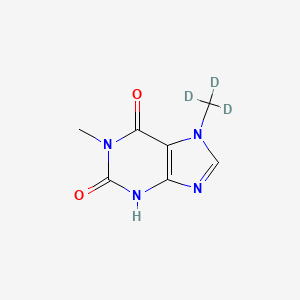


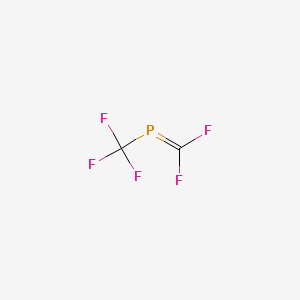
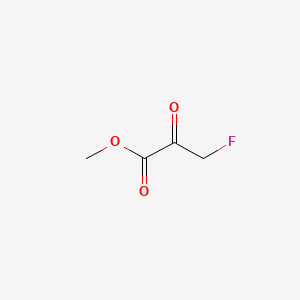
![4-[(2-fluorophenyl)diazenyl]-3-methyl-2H-1,2-oxazol-5-one](/img/structure/B13416132.png)

